4-Methylthiophene-2-sulfonamide
Description
4-Methylthiophene-2-sulfonamide (CAS: 519055-70-0) is a sulfur-containing heterocyclic compound with the molecular formula C₅H₇NO₂S₂ and a molecular weight of 177.24 g/mol . Its structure comprises a thiophene ring substituted with a methyl group at the 4-position and a sulfonamide group (-SO₂NH₂) at the 2-position. This compound is of interest in medicinal chemistry and materials science due to the electron-rich thiophene core and the sulfonamide moiety, which is known for its bioactivity (e.g., enzyme inhibition) and synthetic versatility .
Properties
Molecular Formula |
C5H7NO2S2 |
|---|---|
Molecular Weight |
177.2 g/mol |
IUPAC Name |
4-methylthiophene-2-sulfonamide |
InChI |
InChI=1S/C5H7NO2S2/c1-4-2-5(9-3-4)10(6,7)8/h2-3H,1H3,(H2,6,7,8) |
InChI Key |
ZZIZNALHVCSALM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1)S(=O)(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following compounds share structural similarities with 4-methylthiophene-2-sulfonamide, differing primarily in substituents or ring systems:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Features |
|---|---|---|---|
| This compound | C₅H₇NO₂S₂ | 177.24 | Methyl (C4), sulfonamide (C2) |
| N-(4-Chlorophenyl)thiophene-2-sulfonamide | C₁₀H₈ClNO₂S₂ | 273.76 | Chlorophenyl group attached to sulfonamide |
| Ethyl-5-(4-chlorophenyl)-3-[N-(substituted) sulfonamide] thiophene-2-carboxylate derivatives | C₁₆H₁₅ClN₂O₄S₂ | ~380–400 | Ethyl carboxylate, chlorophenyl, sulfonamide |
| Methyl (4-Sulfamoylphenyl) Phenylphosphonate | C₁₃H₁₄NO₅PS | 323.29 | Phosphonate ester, sulfamoylphenyl |
Key Observations :
- Electron-Withdrawing vs.
- Synthetic Accessibility : Thiophene-2-sulfonamide derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, N-(4-chlorophenyl)thiophene-2-sulfonamide is prepared by reacting thiophene-2-sulfonyl chloride with 4-chloroaniline, analogous to methods used for simpler sulfonamides .
Physicochemical Properties
- Solubility : The methyl group in this compound likely increases lipophilicity compared to polar derivatives like ethyl carboxylate-substituted thiophenes (e.g., compounds 4a–c in ), which exhibit moderate water solubility due to ester groups .
- Thermal Stability : Phosphonate-containing sulfonamides (e.g., Compound 4 in ) show higher thermal stability (waxy solid at room temperature) compared to simple sulfonamides, which are often crystalline solids .
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